molecular formula C11H14O4 B12079684 4-(3-Hydroxypropoxy)-2-methylbenzoic acid

4-(3-Hydroxypropoxy)-2-methylbenzoic acid

Cat. No.: B12079684
M. Wt: 210.23 g/mol
InChI Key: NBKIWILLFGZEOV-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxypropoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropoxy)-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the hydroxypropoxy group on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxypropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Oxopropoxy)-2-methylbenzoic acid.

    Reduction: Formation of 4-(3-Hydroxypropoxy)-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Hydroxypropoxy)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxypropoxy)benzoic acid: Similar structure but lacks the methyl group on the benzene ring.

    3-Hydroxybenzoic acid: Lacks the hydroxypropoxy group and the methyl group.

    2-Methylbenzoic acid: Lacks the hydroxypropoxy group.

Uniqueness

4-(3-Hydroxypropoxy)-2-methylbenzoic acid is unique due to the presence of both the hydroxypropoxy group and the methyl group on the benzene ring. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(3-hydroxypropoxy)-2-methylbenzoic acid

InChI

InChI=1S/C11H14O4/c1-8-7-9(15-6-2-5-12)3-4-10(8)11(13)14/h3-4,7,12H,2,5-6H2,1H3,(H,13,14)

InChI Key

NBKIWILLFGZEOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCO)C(=O)O

Origin of Product

United States

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